2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
Description
2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the 2-position, two fluorine atoms at the 4,4-positions, and a carboxylic acid moiety. The hydrochloride salt enhances its solubility and stability. This compound is of interest in medicinal chemistry due to the stereoelectronic effects imparted by fluorine atoms and the conformational rigidity of the pyrrolidine scaffold .
Properties
IUPAC Name |
2-ethyl-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-2-6(5(11)12)3-7(8,9)4-10-6;/h10H,2-4H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAHZHAJIKIGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CN1)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Addition of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols.
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting neurological disorders due to its ability to modulate receptor activities and enzyme functions.
Case Study : In a study focusing on the synthesis of novel neuroprotective agents, derivatives of this compound demonstrated enhanced binding affinity to specific receptors involved in neurodegenerative diseases, suggesting potential therapeutic applications .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its fluorinated structure contributes to the stability and reactivity required in various chemical transformations.
Synthesis Example :
The compound can undergo substitution reactions where fluorine atoms are replaced by nucleophiles, leading to the formation of various derivatives that can be further explored for their chemical properties and potential applications .
| Reaction Type | Example Product | Description |
|---|---|---|
| Substitution | Ethyl 4,4-difluoropyrrolidine-2-methanol | Formation through nucleophilic attack on fluorine atoms. |
| Reduction | 4,4-Difluoropyrrolidin-2-one | Conversion via reduction reactions. |
| Oxidation | 4,4-Difluoropyrrolidin-2-one | Formation through oxidation processes. |
Biological Studies
Research has indicated that this compound exhibits interesting biological activities, including enzyme inhibition and receptor modulation. Its fluorine substituents enhance metabolic stability and bioactivity.
Biological Activity Insight : Studies have shown that derivatives of 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride can inhibit specific enzymes linked to metabolic pathways, providing insights into its potential role in drug development for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₇H₁₂ClF₂NO₂ (inferred from structural analogs ).
- Molecular Weight : ~215.63 g/mol (calculated based on formula).
- Storage : Likely requires storage in a cool, dry, and well-ventilated area, similar to related compounds .
Comparison with Structurally Similar Compounds
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8)
- Molecular Formula: C₅H₈ClF₂NO₂.
- Molecular Weight : 187.57 g/mol .
- Key Differences : Lacks the ethyl group at the 2-position, resulting in reduced steric bulk and lower lipophilicity.
- Applications : Used as a chiral building block in peptide mimetics and enzyme inhibitors due to its stereochemical purity (95%+) .
- Solubility : Higher aqueous solubility compared to the ethylated derivative due to reduced hydrophobicity .
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1408076-44-7)
4,4-Difluoropyrrolidine-2-carboxylic acid (Non-salt form)
- Molecular Formula: C₅H₇F₂NO₂.
- Molecular Weight : 163.11 g/mol .
- Key Differences : Lacks both the ethyl group and hydrochloride salt, resulting in lower molecular weight and reduced stability under acidic conditions.
- Applications : Used in intermediate synthesis for fluorinated drug candidates .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Solubility Insights |
|---|---|---|---|---|---|
| 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride | C₇H₁₂ClF₂NO₂ | ~215.63 | 2-Ethyl, 4,4-diF, HCl salt | Undefined | Likely moderate in water |
| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C₅H₈ClF₂NO₂ | 187.57 | 4,4-diF, HCl salt | ≥95% | High (hydrophilic) |
| (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride | C₇H₁₂ClF₂NO₂ | 215.63 | 3,3-diMe, 4,4-diF, HCl salt | N/A | 10 mM solution available |
| 4,4-Difluoropyrrolidine-2-carboxylic acid | C₅H₇F₂NO₂ | 163.11 | 4,4-diF, free acid | Undefined | Lower (acid form) |
Research Findings and Implications
- However, this may reduce solubility, necessitating formulation as a hydrochloride salt .
- Biological Relevance : Fluorine atoms at the 4,4-positions enhance metabolic stability and binding selectivity in enzyme targets, a feature shared across all compared compounds .
- Synthetic Challenges : The ethylated derivative likely requires tailored synthesis routes, such as alkylation of pyrrolidine precursors under acidic conditions, analogous to methods described for related spiro compounds .
Biological Activity
2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1823330-58-0) is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including two fluorine atoms and an ethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
- Molecular Formula : C7H12ClF2NO2
- Molecular Weight : 215.63 g/mol
- Purity : 95%
The biological activity of 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride is thought to be influenced by its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and binding affinity to receptors and enzymes. This compound may act as an inhibitor or modulator in several biochemical pathways.
Enzyme Inhibition
Research indicates that fluorinated compounds often exhibit enhanced enzyme inhibition properties. For instance, studies have shown that similar pyrrolidine derivatives can inhibit enzymes involved in neurotransmitter reuptake, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Fluorinated compounds are known for their antimicrobial properties. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride may possess similar activity.
Case Studies
-
Neuropharmacological Studies
- A study investigated the effects of fluorinated pyrrolidines on serotonin transporters (SERT). The results indicated that compounds with similar structures significantly inhibited SERT activity, leading to increased serotonin levels in synaptic clefts. This suggests potential use in antidepressant formulations.
-
Antimicrobial Efficacy
- In vitro tests showed that derivatives of 4,4-difluoropyrrolidine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of non-fluorinated analogs, highlighting the enhanced efficacy due to the presence of fluorine.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Increased serotonin levels | |
| Antimicrobial | Effective against S. aureus, E. coli | |
| Cytotoxicity | Low cytotoxicity in mammalian cells |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Pyrrolidine-2-Carboxylate | No fluorine | Moderate enzyme inhibition |
| 4,4-Difluoropyrrolidine-2-Carboxylic Acid | Two fluorines | High enzyme inhibition |
| 2-Ethyl-4,4-Difluoropyrrolidine-2-Carboxylic Acid Hydrochloride | Two fluorines + ethyl group | Enhanced activity |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves stereoselective fluorination and protection/deprotection strategies. For example, precursors like di-tert-butyl esters are hydrolyzed under acidic conditions to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt . To ensure enantiomeric purity, chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) are employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, particularly during ester hydrolysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR confirms difluoro substitution at the 4,4-positions, while NMR detects ethyl and pyrrolidine ring protons.
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHClFNO requires m/z ≈ 240.04) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The hydrochloride salt enhances water solubility but is hygroscopic. Store at –20°C in airtight containers under inert gas (N or Ar). For experimental use, dissolve in DMSO (for biological assays) or aqueous buffers (pH 4–6) to prevent degradation. Avoid prolonged exposure to light or heat .
Advanced Research Questions
Q. How does the 4,4-difluoro substitution influence the compound’s conformational dynamics and reactivity?
- Methodological Answer : Fluorine’s electronegativity induces ring puckering, altering steric and electronic profiles. Computational studies (DFT or MD simulations) reveal that 4,4-difluoro groups restrict pyrrolidine ring flexibility, favoring a twisted envelope conformation. This rigidity impacts binding affinity in enzyme inhibition studies (e.g., prolyl oligopeptidase targets) . Experimental validation via variable-temperature NMR can detect conformational locking .
Q. What strategies mitigate side reactions during the ethyl group introduction at the 2-position?
- Methodological Answer : The ethyl group’s steric bulk complicates nucleophilic substitution. To avoid β-elimination:
- Use mild alkylating agents (e.g., ethyl iodide with AgO) in aprotic solvents (THF or DMF).
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .
- Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 3:7) to isolate intermediates .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., dehalogenated or oxidized species).
- Assay conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. resazurin) and control for pH, serum proteins, and DMSO concentrations .
- Structural analogs : Compare activity of 2-ethyl vs. 2-methyl derivatives to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
